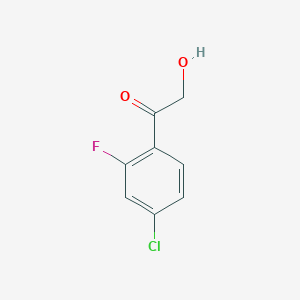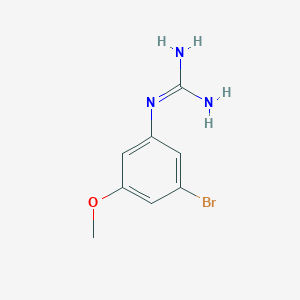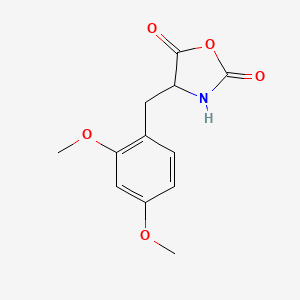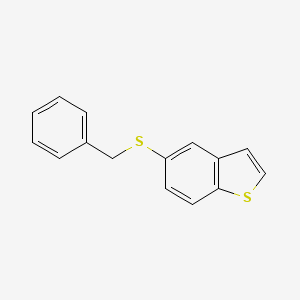
5-Bromo-2-cyclopropyl-8-fluoroquinoline-4-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-cyclopropyl-8-fluoroquinoline-4-carboxylic Acid: Quinoline derivatives are widely recognized for their biological and pharmaceutical activities, making them valuable in drug discovery and development .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclopropyl-8-fluoroquinoline-4-carboxylic Acid typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst.
Skraup Synthesis: This classical method involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Industrial Production Methods
Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions, such as:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is used to form carbon-carbon bonds between aryl halides and boronic acids.
Green Chemistry Approaches: Methods involving ionic liquids, ultrasound irradiation, and other environmentally friendly protocols are increasingly being adopted.
化学反应分析
Types of Reactions
5-Bromo-2-cyclopropyl-8-fluoroquinoline-4-carboxylic Acid undergoes various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products Formed
Substitution Products: Formation of derivatives with various functional groups replacing the bromine atom.
Oxidation Products: Formation of quinoline N-oxides.
科学研究应用
5-Bromo-2-cyclopropyl-8-fluoroquinoline-4-carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Bromo-2-cyclopropyl-8-fluoroquinoline-4-carboxylic Acid involves its interaction with specific molecular targets:
相似化合物的比较
属性
分子式 |
C13H9BrFNO2 |
|---|---|
分子量 |
310.12 g/mol |
IUPAC 名称 |
5-bromo-2-cyclopropyl-8-fluoroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H9BrFNO2/c14-8-3-4-9(15)12-11(8)7(13(17)18)5-10(16-12)6-1-2-6/h3-6H,1-2H2,(H,17,18) |
InChI 键 |
KRXOUYROTUXKBU-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=NC3=C(C=CC(=C3C(=C2)C(=O)O)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![5-Bromo-4-[3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13705320.png)




